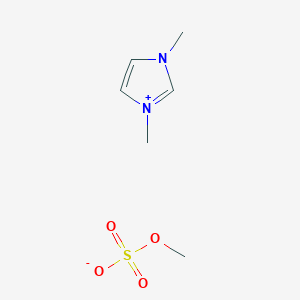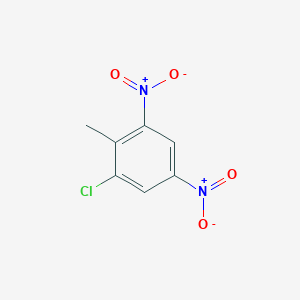
1-Chloro-2-methyl-3,5-dinitrobenzene
Overview
Description
1-Chloro-2-methyl-3,5-dinitrobenzene is an aromatic compound with the molecular formula C7H5ClN2O4 It is characterized by the presence of a chlorine atom, a methyl group, and two nitro groups attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 1-Chloro-2-methyl-3,5-dinitrobenzene is the aromatic ring of the compound . The compound undergoes a nucleophilic aromatic substitution reaction, where one of the substituents in the aromatic ring is replaced by a nucleophile .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic aromatic substitution . This process involves the attack of a nucleophile on one of the aromatic-ring carbons, forming a negatively charged intermediate known as a Meisenheimer complex . This complex is formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .
Biochemical Pathways
The biochemical pathway affected by this compound involves the displacement of the chloride ion from the compound by a nucleophile . This displacement occurs readily in ethanol solution at room temperature . The activating influence of the two nitro groups in the compound enhances the reactivity, making the displacement possible .
Pharmacokinetics
The compound’s reactivity and solubility in ethanol suggest that it may be readily absorbed and distributed in the body . The impact of these properties on the compound’s bioavailability would require further investigation.
Result of Action
The result of the action of this compound is the formation of a new compound through the displacement of the chloride ion . This displacement results in a change in the molecular structure of the compound, which could potentially lead to different cellular effects .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a nucleophile and the temperature of the reaction environment . For instance, the displacement of the chloride ion occurs readily in ethanol solution at room temperature . Therefore, the compound’s action, efficacy, and stability may vary depending on these environmental conditions.
Preparation Methods
The synthesis of 1-Chloro-2-methyl-3,5-dinitrobenzene typically involves nitration reactions. One common method is the nitration of 1-chloro-2-methylbenzene (o-chlorotoluene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dinitro compound. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Chloro-2-methyl-3,5-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The nitro groups activate the aromatic ring towards nucleophilic attack, allowing substitution reactions with nucleophiles such as amines or alkoxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions for these reactions include:
NAS: Sodium methoxide in methanol.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in an alkaline medium.
Major products formed from these reactions include substituted aromatic compounds, amines, and carboxylic acids.
Scientific Research Applications
1-Chloro-2-methyl-3,5-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms, particularly those involving nucleophilic aromatic substitution.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
1-Chloro-2-methyl-3,5-dinitrobenzene can be compared with other nitrobenzene derivatives such as:
1-Chloro-2,4-dinitrobenzene: Similar in structure but with different positions of the nitro groups, affecting its reactivity and applications.
1,3-Dinitrobenzene: Lacks the chlorine and methyl groups, leading to different chemical behavior and uses.
2-Chloro-1-methyl-3,5-dinitrobenzene: Similar but with a different position of the chlorine atom, influencing its chemical properties.
Properties
IUPAC Name |
1-chloro-2-methyl-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECPDWARCDGMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541004 | |
| Record name | 1-Chloro-2-methyl-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96-90-2 | |
| Record name | 1-Chloro-2-methyl-3,5-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-methyl-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



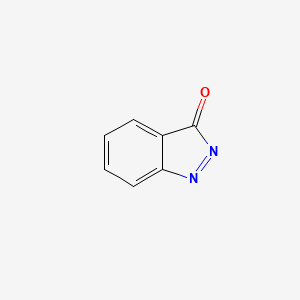

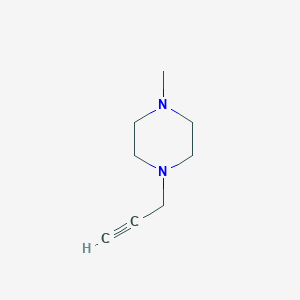
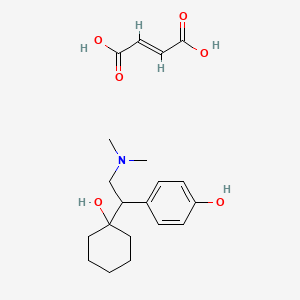
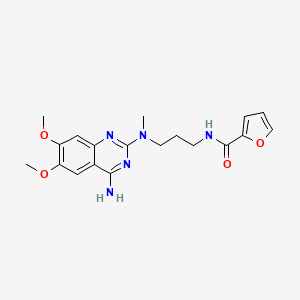

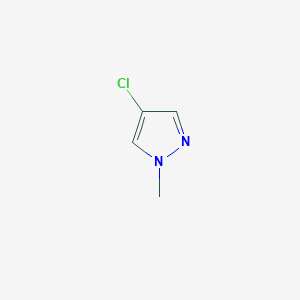
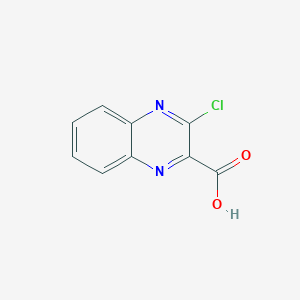
![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)
![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)
